8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine is a synthetic compound belonging to the class of organic molecules known as 6-aminopurines. These compounds are characterized by having an amino group at the 6-position of the purine ring structure. Specifically, this compound features a fluorine atom and a complex aromatic substituent, which influences its chemical behavior and potential biological activity. The compound is classified as a small molecule and is currently in the experimental phase of research, with no approved medical uses reported to date .
This compound can be sourced from various chemical databases, such as DrugBank and PubChem, which provide detailed information on its structure, properties, and potential applications. It is classified under several categories:
The synthesis of 8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine involves multiple steps that typically include:
Technical details regarding specific reagents and conditions are often proprietary or not disclosed in public literature but may involve standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions .
The molecular formula for 8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine is . Its structure features:
The compound's average molecular weight is approximately 415.873 g/mol with a monoisotopic mass of 415.141117 .
The chemical reactivity of 8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine can be characterized by its interactions with biological targets and potential pathways:
The compound's physical properties include:
Key chemical properties include:
Relevant data indicates that it may exhibit stability under standard laboratory conditions but requires specific handling due to the presence of chlorine and fluorine atoms .
While still under investigation, potential applications for 8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine include:
Further research will be necessary to establish definitive applications and therapeutic uses for this compound .
Purine derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of adenosine triphosphate, the natural ligand for ATP-binding proteins. This characteristic enables targeted inhibition of oncologically relevant chaperones such as Heat Shock Protein 90, which facilitates the stabilization and activation of client proteins involved in cancer progression. The purine core offers multiple sites for strategic modifications (C2, C6, C8, N9) to fine-tune interactions within the conserved ATP-binding pocket of Heat Shock Protein 90's N-terminal domain. Structural analyses reveal that purine-based inhibitors occupy this hydrophobic pocket through key interactions: the purine nitrogen atoms coordinate with conserved water molecules, while substituents at C8 and N9 project into adjacent sub-pockets to enhance affinity and selectivity [2] [7].
The compound 8-(2-Chloro-3,4,5-trimethoxy-benzyl)-2-fluoro-9-pent-4-ylnyl-9H-purin-6-ylamine exemplifies rational optimization of this scaffold. Crystallographic studies (PDB: 1UYF) demonstrate that its 2-fluoro modification enhances hydrogen bonding with Thr184 residue while reducing metabolic susceptibility compared to chloro or amino substituents. The 8-benzyl group occupies a deep hydrophobic cleft, and the N9-pentynyl chain extends toward the solvent interface, balancing hydrophobic interactions and synthetic accessibility. This multi-site engineering achieves sub-micromolar binding affinity (IC₅₀: 660–30,000 nanomolar), validated through both enzymatic assays and structural characterization [2] [4].
Table 1: Structural Features of Purine-Based Heat Shock Protein 90 Inhibitors
| Substituent Position | Chemical Group | Role in Heat Shock Protein 90 Binding |
|---|---|---|
| C2 | Fluoro | Forms hydrogen bond with Thr184; electron-withdrawing effect enhances ring stability |
| C6 | Amino | Coordinates conserved water network; donor/acceptor capability |
| C8 | 2-Chloro-3,4,5-trimethoxybenzyl | Occupies hydrophobic pocket; chlorine enhances van der Waals contacts |
| N9 | Pent-4-ynyl | Targets solvent-accessible region; alkyne enables click chemistry modifications |
Synthesis of 8-benzylpurine derivatives necessitates regioselective control to overcome the inherent reactivity challenges of the purine heterocycle. The most efficient route employs 2,6-dichloropurine as a versatile precursor, leveraging sequential nucleophilic displacements with protection-deprotection strategies. Critical steps include:
N9-Alkylation: Under inert conditions, 2,6-dichloropurine undergoes alkylation at N9 using pent-4-ynyl bromide with cesium carbonate in dimethylformamide. This generates a mixture of N7 and N9 regioisomers (typically 4:1 ratio), resolved via flash chromatography [9]. Nuclear magnetic resonance analysis confirms regiochemistry through characteristic HMBC correlations: H8 proton shows cross-peaks with C5 (δ~145–150 ppm) in N9-alkylated products versus C6a (δ~121 ppm) in N7 isomers [9].
C6 Amidation: The 6-chloro group of the N9-alkylated intermediate undergoes selective displacement using ammonia in 1-butanol at reflux. This aminolysis proceeds with 73–99% yield due to C6's superior electrophilicity over C2 [9].
C8 Benzylation: A Mannich-type reaction installs the trimethoxybenzyl group at C8. Using 2-chloro-3,4,5-trimethoxybenzyl chloride under phase-transfer conditions (tetrabutylammonium bromide, sodium hydroxide) achieves 50–70% yield. Microwave irradiation (135°C, 1 hour) significantly enhances efficiency versus thermal methods [9].
C2 Fluorination: The final step involves nucleophilic aromatic substitution at C2 using potassium fluoride in dimethyl sulfoxide at 120°C, introducing fluorine with 60–75% yield. High-temperature conditions overcome C2's reduced reactivity [9].
Table 2: Synthetic Route Optimization for 8-Benzylpurine Derivatives
| Step | Reagents/Conditions | Yield | Regioselectivity Control |
|---|---|---|---|
| N9-Alkylation | Pent-4-ynyl bromide, Cs₂CO₃, DMF, 25°C, 12h | 65% | Chromatographic separation of N7/N9 isomers |
| C6 Amidation | NH₃, 1-butanol, reflux, 24h | 85% | Inherent C6 reactivity > C2 |
| C8 Benzylation | Trimethoxybenzyl chloride, TBA-Br, NaOH, MW 135°C | 68% | Electrophilic substitution activated by C6 amino group |
| C2 Fluorination | KF, DMSO, 120°C, 48h | 62% | High-temperature nucleophilic substitution |
The trimethoxybenzyl group at C8 represents a critical pharmacophore element engineered to exploit hydrophobic sub-pockets in the Heat Shock Protein 90 binding site. Structure-activity relationship studies of analogues reveal:
Thermodynamic profiling indicates the 2-chloro-3,4,5-trimethoxybenzyl group contributes -3.2 kcal/mol to binding free energy via hydrophobic effects, while the pentynyl chain contributes -1.8 kcal/mol. Molecular dynamics simulations reveal that the trimethoxybenzyl's ortho-chloro substituent restricts rotation, stabilizing a bioactive conformation that complements the protein's hydrophobic cleft [2] [4].
The pentynyl moiety serves dual purposes: (1) its linear alkane-alkyne structure balances lipophilicity (clogP +3.2) for membrane permeability, and (2) the terminal alkyne enables "click chemistry" conjugation for prodrug strategies or diagnostic probes. Analogues with branched chains (isopentyl, isobutyl) exhibit reduced affinity due to suboptimal van der Waals contacts, validating the linear C5 spacer's superiority [7] [9]. This targeted optimization exemplifies structure-guided design to achieve nanomolar inhibition of Heat Shock Protein 90's ATPase activity.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2